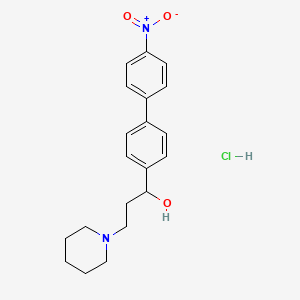

alpha-(4'-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride

Description

Properties

CAS No. |

50910-25-3 |

|---|---|

Molecular Formula |

C20H25ClN2O3 |

Molecular Weight |

376.9 g/mol |

IUPAC Name |

1-[4-(4-nitrophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C20H24N2O3.ClH/c23-20(12-15-21-13-2-1-3-14-21)18-6-4-16(5-7-18)17-8-10-19(11-9-17)22(24)25;/h4-11,20,23H,1-3,12-15H2;1H |

InChI Key |

ANRYHBJIRPYQDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperidine Intermediates

Michael Addition : Starting with benzylamine and methyl acrylate in methanol, a Michael addition reaction is carried out at room temperature to form a piperidine intermediate. Methanol is subsequently removed by distillation to isolate this intermediate.

Dieckmann Condensation : The piperidine intermediate is reacted with sodium in toluene at elevated temperatures to undergo Dieckmann condensation, yielding a piperidone intermediate.

Decarboxylation and Crystallization

The piperidone intermediate is subjected to decarboxylation in concentrated hydrochloric acid (5–7 mol/L concentration) at temperatures between 80°C and 100°C for 4 to 8 hours, producing crude 1-benzyl-4-piperidone hydrochloride.

This crude product is dissolved in an ethanolic solution (prepared by mixing secondary alcohol and water in a 1:1 to 1:3 volume ratio) at a mass ratio of 1:3 to 1:5 (crude product to solvent). The solution is cooled to 0–5°C to crystallize fine 1-benzyl-4-piperidone hydrochloride.

Catalytic Hydrogenation and Further Reaction

The fine 1-benzyl-4-piperidone hydrochloride is reacted with palladium on carbon catalyst (10% Pd/C) in concentrated hydrochloric acid (1–2 mol/L) at room temperature for 8 to 12 hours to produce 4-piperidone hydrochloride.

Subsequently, 4-piperidone hydrochloride is reacted with triethylamine and di-tert-butyl dicarbonate at room temperature for 4 to 5 hours, followed by recrystallization in a solvent mixture of ethyl acetate and Sherwood oil at 0–5°C to yield 1-tert-butoxycarbonyl-4-piperidone.

Final Coupling to Form Target Compound

The biphenyl moiety bearing the 4'-nitro substituent is coupled with the piperidinepropanol intermediate under controlled conditions involving organic solvents such as ethanol or dichloromethane.

The final product is isolated as the hydrochloride salt to enhance stability and facilitate purification.

Reaction Conditions and Analytical Techniques

| Step | Reaction Type | Conditions | Solvent(s) | Catalyst/ Reagent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Michael Addition | Benzylamine + methyl acrylate | Methanol | None | Room temperature | Until completion | Methanol removed by distillation |

| 2 | Dieckmann Condensation | Piperidine intermediate + sodium | Toluene | Sodium | High temperature | Several hours | Formation of piperidone intermediate |

| 3 | Decarboxylation | Piperidone intermediate + HCl (5–7 mol/L) | Concentrated HCl | None | 80–100°C | 4–8 hours | Produces crude 1-benzyl-4-piperidone hydrochloride |

| 4 | Crystallization | Ethanolic solution (secondary alcohol + water) | Ethanol + water | None | 0–5°C | Until crystallization | Purification step |

| 5 | Catalytic Hydrogenation | 1-benzyl-4-piperidone hydrochloride + Pd/C | Concentrated HCl (1–2 mol/L) | 10% Pd/C | Room temperature | 8–12 hours | Produces 4-piperidone hydrochloride |

| 6 | Boc Protection (tert-butoxycarbonylation) | 4-piperidone hydrochloride + triethylamine + di-tert-butyl dicarbonate | Organic solvents (e.g., ethyl acetate) | Triethylamine, di-tert-butyl dicarbonate | Room temperature | 4–5 hours | Followed by recrystallization |

| 7 | Coupling and Salt Formation | Piperidinepropanol intermediate + biphenyl derivative | Ethanol, dichloromethane | Acid (HCl) | Controlled temperature | Variable | Final product isolation as hydrochloride salt |

Notes on Process Optimization and Purity

The process benefits from per pass operation purification to minimize impurities in intermediates, enhancing the overall purity of the final product.

Purity of key intermediates such as 1-tert-butoxycarbonyl-4-piperidone can reach 99% by gas chromatography.

The overall yield and recovery rates are improved significantly compared to traditional methods, with energy consumption and production costs reduced by approximately 55–60%.

Analytical techniques such as High-Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy are employed to monitor reaction progress and confirm structural integrity.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C20H25ClN2O3 |

| Molecular Weight | 376.9 g/mol |

| CAS Number | 50910-25-3 |

| IUPAC Name | 1-[4-(4-nitrophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol hydrochloride |

| Appearance | White to off-white crystalline powder |

| Purity (GC) | Up to 99% |

| Solubility | Soluble in organic solvents like ethanol, dichloromethane |

| Analytical Methods | HPLC, NMR, GC |

Chemical Reactions Analysis

Types of Reactions

Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Therapeutic Applications

-

Neurological Disorders :

- Alpha-(4'-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate glutamatergic neurotransmission, which is crucial in conditions like Parkinson's disease and levodopa-induced dyskinesia (LID). For instance, research indicates that targeting metabotropic glutamate receptors can mitigate dyskinesia symptoms in animal models, suggesting that compounds like this may have similar therapeutic benefits .

-

Metabolic Syndrome :

- The compound has shown promise in treating metabolic disorders, including type 2 diabetes and obesity. It has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a role in cortisol metabolism and is implicated in metabolic syndrome . This suggests that this compound could be beneficial in managing insulin resistance and related cardiovascular risks.

Neuroprotective Effects

A study focusing on the role of metabotropic glutamate receptors in neuroprotection demonstrated that compounds targeting these receptors could reduce neuronal damage in models of Parkinson's disease. The findings indicated a significant decrease in dyskinesia severity when using receptor modulators similar to this compound .

Metabolic Impact

Research has also highlighted the potential of this compound in metabolic regulation. In vitro studies showed that it could influence glucose metabolism and lipid profiles, suggesting its utility in treating obesity-related disorders. The modulation of key metabolic pathways indicates its role as a therapeutic agent against metabolic syndrome .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): The nitro group enhances polarity and may influence receptor binding affinity compared to electron-donating groups like -OH or -NH₂ . Hydrophobicity: LogP values increase with bulkier substituents (e.g., phenyl or ethyl groups), suggesting enhanced lipid solubility .

- Molecular Weight : Ranges from 300.78 (target compound) to 407.98 (phenyl-substituted analog), impacting pharmacokinetic properties like absorption and distribution.

Pharmacological and Toxicological Data

- Target Compound (5424-61-3): No direct pharmacological data in evidence.

- threo-alpha-(4-Biphenylyl)-beta-methyl analog (59401-32-0) : Exhibits acute toxicity with an LD₅₀ of 87 mg/kg in mice (intraperitoneal), indicating moderate toxicity .

- Ro 25-6981 (NMDA Antagonist) : A structurally related compound (hydroxyphenyl and phenylmethyl substituents) reduces mEPSC frequency in rat visual cortex, highlighting the role of substituents in modulating receptor interactions .

Biological Activity

Alpha-(4'-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride (CAS Number: 50910-25-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a propanol chain, with a biphenyl moiety that includes a nitro substituent. Its molecular formula is , which suggests significant lipophilicity and potential for interaction with biological membranes.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving NMDA receptors. The nitro group may enhance its affinity for certain receptors, potentially influencing synaptic transmission and neuroplasticity.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits several pharmacological effects:

- Neurotransmitter Modulation : It may influence mood and cognition by modulating neurotransmitter release.

- Analgesic Properties : Investigations into its effects on pain pathways indicate potential analgesic activity, particularly in models of inflammatory pain.

- Cytotoxicity : Studies have shown varying levels of cytotoxicity in different cell lines, suggesting a need for further investigation into its safety profile.

In Vitro Studies

Recent research has focused on the compound's interaction with NMDA receptors in dorsal root ganglion (DRG) neurons. A study demonstrated that this compound exhibits a higher potency as an antagonist at peripheral NMDA receptors compared to central ones, indicating its potential as a therapeutic agent for visceral pain management .

Case Studies

Case studies involving animal models have reported the following findings:

- Pain Models : In models of visceral pain, the compound has shown promise in reducing allodynia and hyperalgesia, suggesting effective analgesic properties .

- Behavioral Assessments : Behavioral tests indicated improvements in mood-related outcomes when administered to subjects under stress conditions.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(4'-Methoxy-4-biphenylyl)ethanone | 13021-18-6 | Lacks piperidine ring; used in organic synthesis |

| N-(2’-Nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea | Not provided | Contains thiourea; different biological activity |

| 3-(4'-Methoxy-4-biphenylyl)propanal | 1071024-35-5 | Aldehyde functional group; distinct reactivity |

The unique combination of functional groups in this compound may contribute to its distinct pharmacological profile and therapeutic potential.

Q & A

Q. What are the key synthetic methodologies for preparing alpha-(4'-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via Mannich reactions , which involve condensation of a ketone (e.g., 4-nitroacetophenone), paraformaldehyde, and a piperidine derivative. Key steps include:

- Step 1 : Formation of the Mannich base by reacting the ketone with formaldehyde and the amine (piperidine derivative) under acidic conditions.

- Step 2 : Isolation of the intermediate followed by hydrochlorination to yield the final hydrochloride salt.

Optimization strategies : - Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Yield improvement : Purification via recrystallization or column chromatography achieves >85% purity .

Q. What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm the piperidine ring, biphenylyl substituents, and nitro group positioning.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 397.18 for CHNOCl).

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .

Q. What are the primary pharmacological mechanisms associated with this compound?

Answer: The compound acts as a selective antagonist of NR2B-containing NMDA receptors , inhibiting glutamate release in neurological models. Key mechanisms:

- Receptor binding : Competes with glycine at the NR2B subunit’s allosteric site (IC ~20 nM).

- Functional assays : Electrophysiological studies in rodent brain slices demonstrate suppression of NMDA-mediated currents .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor selectivity data between in vitro and in vivo models?

Answer:

- In vitro vs. in vivo discrepancies may arise from differences in blood-brain barrier penetration or metabolite activity.

Methodological approaches :- Pharmacokinetic profiling : Measure plasma and brain concentrations using LC-MS/MS to assess bioavailability.

- Metabolite screening : Identify active metabolites via hepatic microsome assays.

- Receptor autoradiography : Compare receptor binding in brain sections (e.g., hippocampal regions) to validate target engagement .

Q. What experimental designs are optimal for studying the compound’s role in chronic neurological disorders (e.g., epilepsy)?

Answer:

- Chronic epilepsy models : Use kainic acid-induced seizures in rodents, with intrahippocampal EEG monitoring.

- Dosing regimen : Administer the compound intravenously (1–5 mg/kg) to maintain steady-state concentrations.

- Control variables : Include NR2A-selective antagonists (e.g., NVP-AAM077) to isolate NR2B-specific effects.

- Outcome measures : Quantify glutamate release via microdialysis and neuronal damage via histopathology .

Q. How can metabolic stability and toxicity profiles be evaluated during preclinical development?

Answer:

- Metabolic stability :

- Liver microsome assays : Incubate with human/rodent microsomes to identify cytochrome P450-mediated degradation.

- Half-life (t) determination : Use hepatocyte cultures or in vivo pharmacokinetic studies.

- Toxicity screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.